1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Chemical Reactions Analysis
1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the benzylic position.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group may play a role in its binding to enzymes or receptors, while the piperazine ring can interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-Cyclopentyl-3-(2,4,5-trimethylphenyl)urea: This compound has a urea group instead of a sulfonyl group, which may result in different biological activities and chemical properties.
1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine: This derivative has methoxy groups instead of methyl groups, which can affect its reactivity and interactions with biological targets.
1-Cyclopentyl-4-{1-(2-furylmethyl)-1H-tetrazol-5-ylmethyl}piperazine: This compound features a tetrazole ring, which can introduce different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H28N2O2S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-cyclopentyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H28N2O2S/c1-14-12-16(3)18(13-15(14)2)23(21,22)20-10-8-19(9-11-20)17-6-4-5-7-17/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
CBNWNGAKVHQFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3CCCC3)C |
Origin of Product |
United States |
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